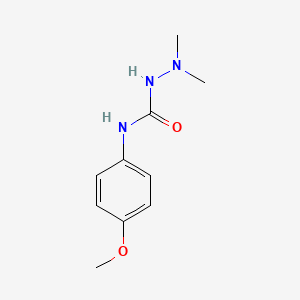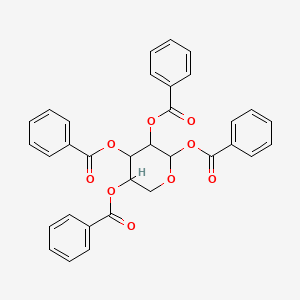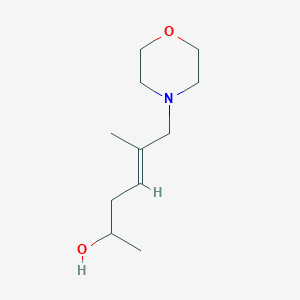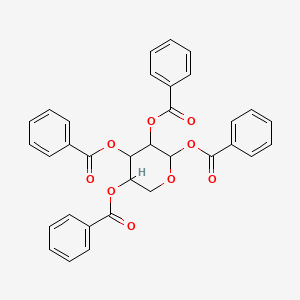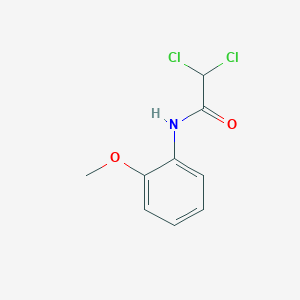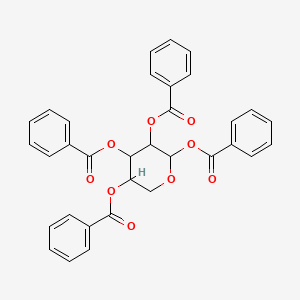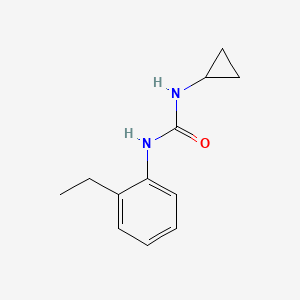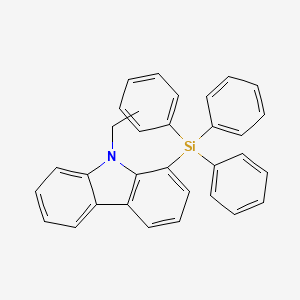
9-Ethyl-1-(triphenylsilyl)carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Ethyl-1-(triphenylsilyl)carbazole is a chemical compound with the molecular formula C32H27NSi It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound This compound is notable for its unique structure, which includes an ethyl group and a triphenylsilyl group attached to the carbazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-1-(triphenylsilyl)carbazole typically involves the reaction of carbazole with ethyl bromide and triphenylsilyl chloride. The process can be summarized as follows:
N-Alkylation: Carbazole is reacted with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group at the nitrogen atom.
Silylation: The resulting 9-ethylcarbazole is then treated with triphenylsilyl chloride in the presence of a base like triethylamine to attach the triphenylsilyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
9-Ethyl-1-(triphenylsilyl)carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the carbazole core, potentially altering its electronic properties.
Substitution: The ethyl and triphenylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation reagents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or other functional groups.
科学研究应用
9-Ethyl-1-(triphenylsilyl)carbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Medicine: Research into carbazole derivatives has shown potential for developing new pharmaceuticals, including anticancer and antimicrobial agents.
Industry: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 9-Ethyl-1-(triphenylsilyl)carbazole involves its interaction with molecular targets and pathways within a given system. For instance, in biological systems, carbazole derivatives can influence various signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammation and cell proliferation . The specific effects depend on the functional groups attached to the carbazole core and their interactions with target molecules.
相似化合物的比较
Similar Compounds
9-Ethylcarbazole: Lacks the triphenylsilyl group, resulting in different chemical properties and applications.
3-Chloro-9-ethylcarbazole:
3,6-Dibromo-9-ethylcarbazole: Features two bromine atoms, affecting its electronic properties and suitability for specific applications.
Uniqueness
9-Ethyl-1-(triphenylsilyl)carbazole is unique due to the presence of both the ethyl and triphenylsilyl groups. These groups confer specific electronic and steric properties, making the compound suitable for specialized applications in organic electronics and materials science.
属性
CAS 编号 |
18834-06-5 |
|---|---|
分子式 |
C32H27NSi |
分子量 |
453.6 g/mol |
IUPAC 名称 |
(9-ethylcarbazol-1-yl)-triphenylsilane |
InChI |
InChI=1S/C32H27NSi/c1-2-33-30-23-13-12-21-28(30)29-22-14-24-31(32(29)33)34(25-15-6-3-7-16-25,26-17-8-4-9-18-26)27-19-10-5-11-20-27/h3-24H,2H2,1H3 |
InChI 键 |
BRNWEVXTDZZEPB-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=CC=CC=C2C3=C1C(=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



